molecular formula C11H12Br2O2 B6596326 2-(2,3-dibromopropyl)phenyl acetate CAS No. 84767-97-5

2-(2,3-dibromopropyl)phenyl acetate

Cat. No.: B6596326
CAS No.: 84767-97-5
M. Wt: 336.02 g/mol
InChI Key: ZTPVXZYMCGHHBL-UHFFFAOYSA-N
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Description

2-(2,3-Dibromopropyl)phenyl acetate is an organic compound characterized by the presence of a phenyl ring substituted with an acetate group and a dibromopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dibromopropyl)phenyl acetate typically involves the reaction of phenyl acetate with 2,3-dibromopropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dibromopropyl)phenyl acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The dibromopropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromopropyl group to a propyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of epoxides or hydroxylated derivatives.

    Reduction: Formation of 2-(propyl)phenyl acetate.

Scientific Research Applications

2-(2,3-Dibromopropyl)phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dibromopropyl)phenyl acetate involves its interaction with specific molecular targets. The dibromopropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The acetate group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A (2,3-dibromopropyl) ether: Another brominated compound with similar structural features.

    2,3-Dibromopropyl-2,4,6-tribromophenyl ether: A related compound used as a flame retardant.

Uniqueness

2-(2,3-Dibromopropyl)phenyl acetate is unique due to its specific combination of a phenyl ring, acetate group, and dibromopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-(2,3-dibromopropyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O2/c1-8(14)15-11-5-3-2-4-9(11)6-10(13)7-12/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPVXZYMCGHHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269150
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84767-97-5
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84767-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(2,3-dibromopropyl)-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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